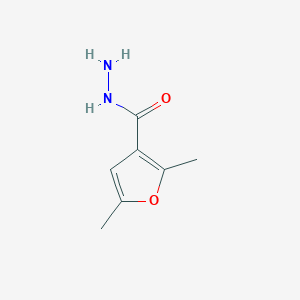

2,5-Dimethylfuran-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- CC-90011, químicamente conocido como ácido ®-2-(4-amino-7-fluoroquinolin-3-il)acético, es un derivado del ácido acético.

- Funciona inhibiendo vías de señalización específicas, bloqueando así el crecimiento y proliferación de las células tumorales. Su potencial actividad antitumoral lo convierte en un compuesto interesante para futuras investigaciones.

Métodos De Preparación

- CC-90011 se puede sintetizar utilizando métodos de síntesis orgánica.

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en la literatura.

Análisis De Reacciones Químicas

- CC-90011 experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar.

- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.

Aplicaciones Científicas De Investigación

- CC-90011 ha sido estudiado ampliamente por sus posibles aplicaciones en varios campos:

Química: Como inhibidor de la lisina-desmetilasa-1 específica (LSD1), impacta la regulación epigenética.

Biología: Se han investigado sus efectos sobre los marcadores de diferenciación celular.

Medicina: CC-90011 muestra promesa en el tratamiento de la leucemia mieloide aguda (LMA) y el cáncer de pulmón de células pequeñas (CPCP).

Mecanismo De Acción

- CC-90011 ejerce sus efectos inhibiendo LSD1.

- Los objetivos moleculares y las vías involucradas en su acción aún se están explorando.

Comparación Con Compuestos Similares

- CC-90011 pertenece a una clase de inhibidores reversibles de LSD1.

- Otros compuestos similares incluyen SP-2577, que también se encuentra en ensayos clínicos para tumores sólidos .

Actividad Biológica

2,5-Dimethylfuran-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with two methyl groups and a hydrazide functional group. This structure is significant for its reactivity and potential interactions with biological targets. The compound's ability to form hydrogen bonds and stable complexes with various biomolecules is central to its biological activity.

The exact mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Enzyme Inhibition : The hydrazide moiety can bind to enzymes, potentially inhibiting their activity.

- Interaction with DNA : The compound may interfere with DNA processes, affecting cellular replication and repair mechanisms.

- Radical Scavenging : It may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound may reduce inflammation markers in vitro, suggesting its application in treating inflammatory diseases .

- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, highlighting its potential in cancer therapy.

Antiviral Activity

A study on furan-carboxamide derivatives indicated that compounds similar to this compound demonstrated significant antiviral activity against the H5N1 influenza virus. The most effective derivative had an EC50 value of 1.25 μM, showcasing the potential for developing antiviral agents from this chemical scaffold .

Environmental Impact

Research on the environmental behavior of 2,5-dimethylfuran derivatives has shown that they can undergo oxidation reactions in the atmosphere. These reactions contribute to secondary organic aerosol formation, which has implications for air quality and climate change .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cytotoxicity | Inhibited cancer cell growth | |

| Antiviral | Inhibition of H5N1 virus |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| DNA Interaction | Interferes with DNA replication processes |

| Radical Scavenging | Reduces oxidative stress by scavenging radicals |

Propiedades

IUPAC Name |

2,5-dimethylfuran-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBKLMAOOHWVLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825026 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.